1-(1-Methyl-1H-indol-3-yl)-butan-1-one
Overview
Description
“1-(1-Methyl-1H-indol-3-yl)-butan-1-one” is a compound that contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” includes an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The SMILES string for this compound isCC(=O)c1cn(C)c2ccccc12
. Chemical Reactions Analysis
The compound and its derivatives have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards these tumor cell lines .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 173.21 .Scientific Research Applications
Gas-Phase Thermolysis
1-(1-Methyl-1H-indol-3-yl)-butan-1-one is involved in studies of gas-phase thermolysis. Research by Dib et al. (2004) explored the gas-phase pyrolysis of benzotriazole derivatives, including compounds structurally related to 1-(1-Methyl-1H-indol-3-yl)-butan-1-one, to understand their kinetics and mechanisms. This study has implications for understanding the thermal behavior of such compounds in gas-phase environments (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).
Enantioselective Synthesis
The compound has been used in the study of enantioselective synthesis. Borowiecki et al. (2017) investigated the lipase-catalyzed kinetic resolution of N-substituted 1-(β-Hydroxypropyl)indoles, including derivatives of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one, by enantioselective acetylation. This research is relevant for developing methods to obtain enantiomerically pure compounds (Borowiecki, Dranka, & Ochal, 2017).
Chemical Reactions and Structural Analysis
Aghazadeh et al. (2012) studied the reaction of indole with various combinations to produce compounds like 4-(cyclohexylamino)-1-(1 H-indol-3-yl)butan-1-one, which is structurally similar to 1-(1-Methyl-1H-indol-3-yl)-butan-1-one. This research aids in understanding the structural and chemical properties of these compounds (Aghazadeh, Raftery, Baradarani, & Joule, 2012).
Synthesis of Analogues
Carbone et al. (2013) conducted research on the synthesis of deaza-analogues of bisindole marine alkaloid Topsentin using substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. This research is significant for the development of novel marine alkaloid analogues and understanding their biological activity (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
Future Directions
The compound and its derivatives have shown promising results in inhibiting tubulin polymerization, suggesting potential for further development of tubulin polymerization inhibitors . Additionally, the compound’s indole moiety makes it a significant precursor for the synthesis of active molecules, indicating potential for further exploration in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1-(1-methylindol-3-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-13(15)11-9-14(2)12-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMQUHDDQBABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-3-yl)-butan-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.